molecular formula C5H10N4 B13178021 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine

5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13178021
M. Wt: 126.16 g/mol
InChI Key: ANOJCASZXBLLPE-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound that features a pyrazole ring substituted with an aminomethyl group at the 5-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with formaldehyde and ammonium chloride under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its aminomethyl group provides a site for further functionalization, enabling the development of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-3-amine: Lacks the aminomethyl group, resulting in different reactivity and applications.

    5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-amine: Contains a hydroxymethyl group instead of an aminomethyl group, leading to variations in chemical behavior and biological activity.

    5-(Aminomethyl)-1-phenyl-1H-pyrazol-3-amine:

Uniqueness

5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and methyl groups on the pyrazole ring enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule.

Biological Activity

5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine, a pyrazole derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various molecular targets, leading to significant pharmacological effects. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can modulate enzymatic activity and receptor signaling pathways, which results in various biological effects. For instance, it has been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase, which is crucial for cancer treatment .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic proteins like Bax . The compound's IC50 values are reported in the low micromolar range, indicating potent activity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
A5492.28Apoptosis induction
MCF-73.67Cell cycle arrest
HCT-1163.46Inhibition of tubulin polymerization

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Studies

When compared to similar compounds, such as 1-methyl-1H-pyrazol-5-amine derivatives, this compound exhibits distinct biological profiles due to its unique substitution pattern. For instance, while both compounds show anticancer activity, the latter has been noted for its superior potency and broader spectrum of activity against different types of cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .
  • Inflammation Model : In vivo studies using an LPS-induced inflammation model demonstrated that administration of the compound significantly reduced inflammatory markers and improved histological outcomes in treated mice compared to untreated controls .

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

5-(aminomethyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C5H10N4/c1-9-4(3-6)2-5(7)8-9/h2H,3,6H2,1H3,(H2,7,8)

InChI Key

ANOJCASZXBLLPE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)N)CN

Origin of Product

United States

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